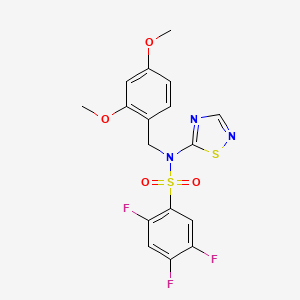
N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
概要
説明
N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3N3O4S2 and its molecular weight is 445.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (CAS No. 1235406-89-9) is a compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H14F3N3O4S2, and it features a complex structure that includes a thiadiazole moiety known for its diverse biological activity. The trifluoromethyl and dimethoxybenzyl groups contribute to its pharmacological properties.
Synthesis
The compound can be synthesized through various methods involving different reagents and conditions. For instance, one method involves the reaction of N-(2,4-dimethoxyphenyl)methyl-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide with caesium carbonate in dimethyl sulfoxide at room temperature . The yield of this reaction was reported to be around 45% .
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole exhibit significant antimicrobial properties. For example, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) lower than standard antibiotics like itraconazole .
Anticancer Properties
A study highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colorectal cancer). The IC50 values for some derivatives were reported as low as 2.44 µM against LoVo cells .
Neuroprotective Effects
The neuroprotective properties of thiadiazole derivatives have also been explored. Certain compounds have shown promise in protecting against neurotoxicity in animal models. For instance, studies indicated that some derivatives could provide significant protection in seizure models when compared to standard treatments like diazepam .
Case Studies
- Anticancer Activity : A recent study evaluated a series of thiadiazole derivatives for their anticancer effects. One compound showed an IC50 value of 23.29 µM against MCF-7 cells after a 48-hour incubation period .
- Neurotoxicity Assessment : In neurotoxicity studies using the rotarod test in rodents, certain thiadiazole derivatives displayed low toxicity profiles while maintaining anticonvulsant activity .
- Antimicrobial Testing : A comprehensive evaluation of various thiadiazole derivatives revealed that some exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations lower than those required for traditional antibiotics .
Summary Table of Biological Activities
科学的研究の応用
Unique Features
The trifluoromethyl and dimethoxy groups enhance the compound's lipophilicity and biological activity, making it a promising candidate for therapeutic applications .
Medicinal Chemistry
N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide exhibits notable antibacterial and antifungal properties . The sulfonamide structure is known to inhibit bacterial folate synthesis, which is critical for bacterial growth and replication. Preliminary studies indicate its potential as a lead compound for developing new antibacterial agents.
Case Studies
- Antibacterial Activity : Research has shown that compounds similar to this sulfonamide can effectively inhibit various bacterial strains. The mechanism often involves interference with folate synthesis pathways.
- Antifungal Properties : In vitro studies suggest that this compound may disrupt fungal metabolic pathways, making it a candidate for antifungal drug development.
Agricultural Chemistry
The compound's ability to disrupt metabolic pathways in target organisms suggests its potential use as a pesticide or herbicide . Its unique structure may provide selectivity against specific pests while minimizing impact on non-target species.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves the following steps:
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O4S2/c1-26-11-4-3-10(15(5-11)27-2)8-23(17-21-9-22-28-17)29(24,25)16-7-13(19)12(18)6-14(16)20/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVAGQIOVODUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732016 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235406-89-9 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













